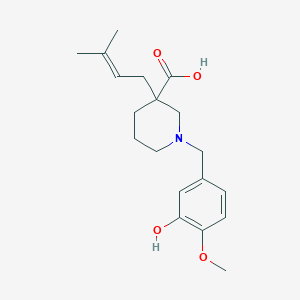

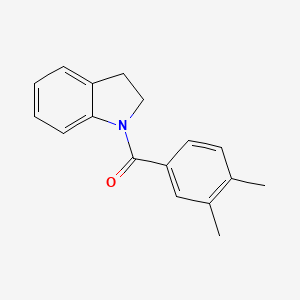

![molecular formula C29H29N5O2 B5502419 7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of complex pyrimidinyl and pyrrolopyrimidinyl compounds often involves multistep reactions, including condensations, cycloadditions, and nucleophilic substitutions. For example, the Biginelli reaction is a common method used for synthesizing dihydropyrimidine derivatives, as demonstrated by Hery Suwito et al. (2018) in the synthesis of a dihydrotetrazolopyrimidine derivative, showcasing a method that might be adapted for the synthesis of our target compound (Hery Suwito et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidinyl compounds can be characterized using various spectroscopic techniques, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as applied in the study by Hery Suwito et al. (2018). These methods provide detailed information on the molecular framework and the arrangement of functional groups within the compound.

Chemical Reactions and Properties

Pyrrolopyrimidinyl compounds can undergo a range of chemical reactions, including aminomethylation and alkylation, depending on the functional groups present in the structure. N. O. Saldabol et al. (1971) explored the aminomethylation of related compounds, indicating potential reactivity pathways for the target compound (N. O. Saldabol et al., 1971).

科学的研究の応用

Chemical Synthesis and Structural Analysis

- The compound has been studied in the context of chemical reactions involving aminomethylation. For instance, Saldabol, Zeligman, and Giller (1971) investigated the aminomethylation of related compounds, focusing on morpholino- and piperidinomethylation processes. Their study provides insights into the structural behavior of similar chemical entities under specific reaction conditions (Saldabol, Zeligman, & Giller, 1971).

Catalytic Applications

- The compound is relevant in catalytic reactions, such as the Mannich-type reaction. Trost, Jaratjaroonphong, and Reutrakul (2006) developed a direct catalytic asymmetric Mannich reaction using imines bearing hydrolyzable nitrogen substituents. Their work highlights the compound's potential utility in synthesizing a broad array of hydroxyacetylated aromatics, including similar furan and pyrimidine derivatives (Trost, Jaratjaroonphong, & Reutrakul, 2006).

Potential Pharmaceutical Applications

- Gangjee, Zeng, Talreja, McGuire, Kisliuk, and Queener (2007) synthesized classical and nonclassical antifolates, including derivatives of pyrrolo[2,3-d]pyrimidine, as potential dihydrofolate reductase inhibitors and antitumor agents. This research suggests possible pharmaceutical applications of compounds structurally similar to 7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine in cancer treatment (Gangjee et al., 2007).

Synthesis of Novel Organic Molecules

- The molecule is part of studies focusing on the synthesis of new organic activators, as investigated by Onomura, Kouchi, Iwasaki, and Matsumura (2006). Their research on the reduction of aromatic imines could provide a foundation for developing novel organic molecules with potential applications in various fields (Onomura, Kouchi, Iwasaki, & Matsumura, 2006).

Development of Novel Heterocyclic Compounds

- The compound's structural framework serves as a basis for creating new heterocyclic compounds. Kuznetsov, Nam, and Chapyshev (2007) explored the synthesis of pyrido[3,4-d]pyrimidines, suggesting potential for developing a range of novel heterocyclic entities (Kuznetsov, Nam, & Chapyshev, 2007).

特性

IUPAC Name |

7-(furan-2-ylmethyl)-3-(2-morpholin-4-ylethyl)-5,6-diphenylpyrrolo[2,3-d]pyrimidin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O2/c30-28-26-25(22-8-3-1-4-9-22)27(23-10-5-2-6-11-23)34(20-24-12-7-17-36-24)29(26)31-21-33(28)14-13-32-15-18-35-19-16-32/h1-12,17,21,30H,13-16,18-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDVTJJNEFFKLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=NC3=C(C2=N)C(=C(N3CC4=CC=CO4)C5=CC=CC=C5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-ylmethyl)-3-[2-(morpholin-4-yl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1S,5R)-3-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5502337.png)

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![(4aR*,7aS*)-1-butyryl-4-[3-(3-thienyl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5502381.png)

![4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(3-phenyl-1,4-benzodioxin-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502420.png)

![4-{[(4-methoxyphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5502427.png)